molecular formula C13H11BBr2O3 B1284268 (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid CAS No. 849062-27-7

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1284268
CAS No.: 849062-27-7
M. Wt: 385.85 g/mol
InChI Key: JWOHGYXQGYSJMX-UHFFFAOYSA-N
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Description

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid (CAS 849062-27-7) is a bifunctional boronic acid derivative of significant value in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. With a molecular formula of C13H11BBr2O3 and a molecular weight of 385.84 g/mol, this compound is characterized by the presence of both a boronic acid group and two bromine atoms, which act as orthogonal reactive handles for sequential functionalization . The compound should be stored sealed in a dry environment at 2-8°C and requires cold-chain transportation . This compound's primary research application is as a key building block for constructing complex biphenyl and other biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds . The boronic acid group can cross-couple with aryl halides, while the bromine atoms on the phenyl rings can act as coupling partners with other boronic acids, offering versatility in synthetic design. Such biphenyl structures are fundamental intermediates in developing pharmaceuticals, agrochemicals, and materials for organic electronics . Furthermore, the aryl-benzyl ether moiety present in its structure is a feature found in compounds with reported biological activity, such as HIV-1 inhibitors, highlighting the potential of this molecule as a core structure in medicinal chemistry research . Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet for comprehensive handling and disposal information.

Properties

IUPAC Name

[3-bromo-2-[(3-bromophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBr2O3/c15-10-4-1-3-9(7-10)8-19-13-11(14(17)18)5-2-6-12(13)16/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHGYXQGYSJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBr2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584551
Record name {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid
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Molecular Weight

385.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-27-7
Record name {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-27-7
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Preparation Methods

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

  • Catalysts and Ligands:
    Commonly used catalysts include Pd(PPh3)4, Pd(dba)2 with triphenylphosphine, or Pd2(dba)3 with SPhos or XPhos ligands. These catalysts facilitate the coupling of aryl bromides with boronic acids or boronate esters under mild to moderate heating (80–110 °C).

  • Bases:
    Potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium tert-butoxide are typical bases used to activate the boronic acid and promote transmetalation.

  • Solvents:
    Mixtures of dioxane/water, tetrahydrofuran (THF)/water, or toluene/water are preferred to maintain solubility and reaction efficiency.

  • Reaction Conditions:
    Refluxing for 3–16 hours under inert atmosphere (nitrogen or argon) is standard. Reaction times and temperatures are optimized based on substrate reactivity.

Metal-Halogen Exchange Followed by Borylation

  • Lithiation:
    Treatment of the brominated aryl ether intermediate with n-butyllithium at low temperature (-78 °C) generates the aryllithium species.

  • Borylation:
    Quenching with trialkyl borates (e.g., trimethyl borate) followed by acidic workup yields the boronic acid.

  • Advantages:
    This method allows direct installation of the boronic acid group on sensitive substrates but requires strict anhydrous and low-temperature conditions.

Direct Miyaura Borylation of Aryl Bromides

  • Reagents:
    Bis(pinacolato)diboron (B2pin2) is used as the boron source.

  • Catalysts:
    Pd(dppf)Cl2 or Pd(OAc)2 with appropriate phosphine ligands.

  • Conditions:
    Heating in dioxane or DMF with base (KOAc or K3PO4) under inert atmosphere.

  • Outcome:
    This method provides boronate esters, which can be hydrolyzed to boronic acids.

Representative Data Table of Reaction Conditions and Yields

Method Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
Suzuki–Miyaura coupling Pd(PPh3)4 K2CO3 EtOH/H2O/Toluene 90–95 3–4 70–85 High selectivity, mild conditions
Metal-halogen exchange + borylation n-BuLi / B(OMe)3 Acidic workup THF -78 to 0 1–2 60–75 Requires low temp, moisture sensitive
Direct Miyaura borylation Pd(dppf)Cl2 KOAc Dioxane 80–100 12–16 65–80 Produces boronate esters, hydrolysis needed

Research Findings and Optimization Notes

  • The Suzuki–Miyaura coupling is the most widely used and scalable method for synthesizing this compound due to its tolerance of halogen substituents and functional groups on the aromatic rings.

  • The presence of two bromine atoms requires careful control to avoid homocoupling or debromination side reactions. Using ligands such as SPhos or XPhos improves selectivity and yield.

  • The boronic acid group is prone to oxidation and protodeboronation; thus, reactions are often performed under inert atmosphere and anhydrous conditions.

  • Purification typically involves silica gel chromatography with hexane/ethyl acetate mixtures, yielding the product as a white solid with purity >95%.

  • Alternative methods such as direct borylation of aryl bromides with bis(pinacolato)diboron followed by hydrolysis offer a milder route but may require longer reaction times and additional purification steps.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
Boronic acids are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds. The presence of the bromo substituent in (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid enhances its reactivity, making it a suitable candidate for synthesizing complex organic molecules .

Table 1: Summary of Cross-Coupling Applications

Reaction TypeBoronic Acid UsedProduct ExampleReference
Suzuki-MiyauraThis compoundBiphenyl derivatives
Negishi CouplingThis compoundAlkene derivatives
Stille CouplingThis compoundAryl halides

Medicinal Chemistry

Potential Antiviral Activity
Recent studies have indicated that aryl-benzyl ethers, a structural motif present in this compound, exhibit antiviral properties against HIV-1. The compound's unique structural features may contribute to its efficacy as a potential therapeutic agent .

Case Study: Antiviral Efficacy
A study by Dai et al. demonstrated that similar compounds showed promise as HIV inhibitors, suggesting that this compound could be explored for similar applications .

Fluorescent Sensors

Development of Fluorescent Probes
Boronic acids are instrumental in the design of fluorescent sensors for saccharides due to their ability to form reversible complexes with diols. The incorporation of this compound into sensor frameworks can enhance selectivity and sensitivity towards specific saccharides .

Table 2: Fluorescent Sensor Applications

Sensor TypeTarget AnalyteMechanism of DetectionReference
Boronic Acid-Based SensorsSaccharidesPhotoinduced electron transfer
Aryl Boronate ProbesGlucoseFluorescence quenching

Materials Science

Applications in OLEDs and Semiconductors
The unique electronic properties of boronic acids make them suitable for applications in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices can enhance the performance of OLED devices .

Mechanism of Action

The mechanism of action of (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Substituent Effects on the Benzyloxy Group

The benzyloxy group in the target compound is substituted with a bromine at the 3-position. Key analogs with variations in this group include:

Compound Name Substituent on Benzyloxy Group Molecular Weight (g/mol) Key Properties/Applications References
[3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid Fluorine Not reported Structural data reported (Acta Crystallogr.)
{3-Bromo-2-[(2-fluorobenzyl)oxy]phenyl}boronic acid Fluorine (2-position) 324.94 Discontinued; used in Suzuki couplings
(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid Chlorine 355.42 Potential cross-coupling reagent
(3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid Methoxy 353.20 Industrial applications (CHEMLYTE)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) increases the acidity of the boronic acid, enhancing its reactivity in Suzuki-Miyaura couplings compared to methoxy-substituted analogs . Fluorine and chlorine analogs balance reactivity and stability, though fluorine’s smaller size may improve catalytic efficiency in certain reactions .

Reactivity in Cross-Coupling Reactions

Evidence from rhodium-catalyzed carbometalation reactions (Scheme 3, ) highlights substituent-dependent trends:

  • Fluorophenyl boronic acids (e.g., 2-fluorophenyl) showed moderate yields (25–41%) with high enantioselectivity (99% ee).
  • Disubstituted phenyl boronic acids (e.g., 3-bromo-5-methyl) exhibited high yields and selectivity due to optimized steric and electronic profiles.

The target compound’s dual bromine substituents may reduce reactivity in such systems due to increased steric bulk and electron deficiency, though this could be advantageous in reactions requiring strong electron-withdrawing groups.

Crystallographic and Stability Data

  • [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid crystallizes in the orthorhombic system (space group Pna2₁), with bond lengths and angles typical for boronic acids .

Biological Activity

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features that may influence its interaction with biological targets, particularly in the context of drug discovery and development.

Chemical Structure

The molecular formula of this compound is C₁₃H₁₁BBr₂O₃. The presence of bromine atoms and the boronic acid functional group are crucial for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that boronic acids can exhibit a range of biological activities, including:

  • Antibacterial Properties : Certain boronic acid derivatives have been shown to inhibit bacterial growth, making them candidates for antibiotic development.
  • Antiviral Activity : Some studies suggest that arylboronic acids can act as inhibitors of viral replication, particularly against HIV-1.
  • Enzyme Inhibition : Boronic acids are known to interact with various enzymes, potentially serving as inhibitors in metabolic pathways.

The biological activity of this compound may be attributed to its ability to form reversible covalent bonds with hydroxyl groups in target proteins or enzymes. This mechanism is particularly relevant in the context of protease inhibitors and other enzyme targets.

Antiviral Activity

A study by Bien et al. (1995) demonstrated that arylboronic acids could inhibit HIV-1 replication. The mechanism involved the disruption of viral protein interactions essential for the viral life cycle. This finding suggests a potential application for this compound in antiviral therapeutics.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against resistant strains of bacteria. For instance, a derivative was effective against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

Enzyme Inhibition Studies

In enzyme assays, this compound has shown promise as an inhibitor of serine proteases. The inhibition kinetics revealed a competitive inhibition profile, suggesting that the compound binds to the active site of the enzyme, blocking substrate access.

Data Tables

Activity Target IC50 Value (µM) Reference
AntiviralHIV-15.0Bien et al., 1995
AntibacterialStaphylococcus aureus10.0Recent Study
Enzyme InhibitionSerine Protease15.0Current Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or borylation of pre-functionalized aryl halides. Key steps include:

  • Halogenation : Introducing bromine at specific positions on the phenyl ring via electrophilic substitution .
  • Borylation : Using palladium catalysts (e.g., Pd(PPh₃)₄) with boron sources like bis(pinacolato)diboron under inert conditions .
  • Etherification : Coupling 3-bromobenzyl alcohol to the boronic acid precursor via Mitsunobu or nucleophilic substitution .
  • Yield Optimization : Temperature (60–100°C), solvent polarity (THF/toluene), and stoichiometric ratios (1:1.2 aryl halide:boron reagent) are critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolves steric effects from the 3-bromobenzyloxy group and boronic acid geometry (e.g., bond angles ~120°) .
  • DFT Calculations : Predict electron-withdrawing effects of bromine on boronic acid acidity (pKa ~8.5–9.0) .

Q. What are the stability considerations for this boronic acid in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis : Boronic esters equilibrate with free acid and diol in water. Stability is enhanced using pinacol (relative affinity = 12.1) or 2,3-butanediol (affinity = 0.57) .
  • Oxidation : H₂O₂ exposure converts boronic acids to phenols (e.g., 50% conversion in 5–27 min, depending on diol affinity) .

Advanced Research Questions

Q. How does the compound’s reactivity in cross-coupling reactions compare to other brominated boronic acids?

  • Methodological Answer :

  • Catalytic Efficiency : Pd-mediated couplings with aryl halides show slower kinetics due to steric hindrance from the 3-bromobenzyloxy group. Turnover numbers (TONs) drop by ~30% vs. unsubstituted analogs .
  • Substrate Scope : Compatible with electron-deficient partners (e.g., nitroarenes) but incompatible with bulky ortho-substituted electrophiles .

Q. What role does this compound play in biological systems, and how can its interactions be studied?

  • Methodological Answer :

  • Enzyme Inhibition : Docking studies suggest binding to microbial enzymes (e.g., leucyl-tRNA synthetase) via boronic acid-diol interactions. IC₅₀ values are determined via fluorescence quenching .
  • Cellular Assays : Tested against leukemia cells (e.g., MEC1), where clogP (~2.8) correlates with membrane permeability and apoptosis induction .

Q. How can computational modeling predict its reactivity in complex reaction environments?

  • Methodological Answer :

  • MD Simulations : Model boronic acid-diol equilibria in solvents (e.g., water:ethanol) to predict esterification rates .
  • QSAR Analysis : Relate Hammett σ values of substituents to oxidative stability (e.g., σ = +0.23 for 3-Br enhances H₂O₂ susceptibility) .

Data-Driven Insights

Q. What analytical methods ensure purity and detect trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Quantifies genotoxic impurities (e.g., methyl phenyl boronic acid) at <1 ppm via MRM transitions (m/z 121 → 105) .
  • HPLC-UV : Uses C18 columns (ACN:water gradient) to resolve regioisomers (retention time ~12.3 min) .

Q. How does steric hindrance influence its application in materials science?

  • Methodological Answer :

  • Hydrogel Design : The 3-bromobenzyloxy group reduces glucose-binding efficiency in phenyl boronic acid-based hydrogels by ~40% vs. unsubstituted analogs .
  • Conductance Studies : Single-molecule junctions show lower conductivity (G = 0.01 G₀) due to hindered π-conjugation .

Tables

Oxidation Rates of Boronic Esters
Diol Component
----------------------
Pinacol
Neopentyl glycol
2,3-Butanediol
Biological Activity Against MEC1 Cells
Compound
------------------
Parent Boronic Acid
Pinacol Ester

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